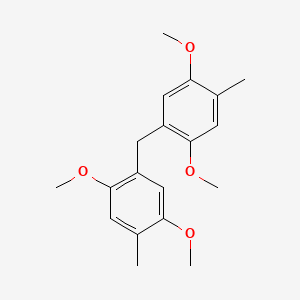

Bis(2,5-dimethoxy-4-methylphenyl)methane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H24O4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1-[(2,5-dimethoxy-4-methylphenyl)methyl]-2,5-dimethoxy-4-methylbenzene |

InChI |

InChI=1S/C19H24O4/c1-12-7-18(22-5)14(10-16(12)20-3)9-15-11-17(21-4)13(2)8-19(15)23-6/h7-8,10-11H,9H2,1-6H3 |

InChI Key |

ZYSPSAUYZWVCEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1OC)CC2=C(C=C(C(=C2)OC)C)OC)OC |

Synonyms |

bis(2,5-dimethoxy-4-methylphenyl)methane |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal of Bis(2,5-dimethoxy-4-methylphenyl)methane, with the chemical formula C₁₉H₂₄O₄, has furnished a precise model of its solid-state structure. nih.gov These studies have been instrumental in defining the molecule's geometry, bond parameters, and spatial arrangement.

Determination of Molecular Geometry and Bond Parameters

The molecular structure of this compound is characterized by two dimethoxy-methylphenyl rings linked by a single methylene (B1212753) bridge. A notable feature of its geometry is that the molecule possesses a twofold rotational axis that passes directly through the bridging methylene carbon atom. nih.gov The external bond angle formed by the two phenyl rings and the central methylene group (C-CH₂-C) has been determined to be 116.6 (2)°. nih.gov While this key angle is known, specific bond lengths for the carbon-carbon and carbon-oxygen bonds within the molecule are not detailed in the available literature.

Analysis of Dihedral Angles and Conformational Preferences in the Solid State

The conformation of the molecule is defined by the spatial relationship between its constituent parts. In the solid state, the two planar phenyl rings are not coplanar but are twisted relative to each other. The dihedral angle between the planes of these two aromatic rings is 73.4 (1)°. nih.gov

The methoxy (B1213986) substituents also adopt a specific, energetically favorable orientation. In the crystalline form, the methoxy groups lie in the same plane as the aromatic ring to which they are attached, indicating conjugation with the aromatic π-system. nih.gov This coplanarity suggests electronic interaction between the oxygen lone pairs and the delocalized electrons of the benzene (B151609) ring.

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenyl-CH₂-Phenyl) | 73.4 (1)° |

| Methoxy Group Orientation | Coplanar with the aromatic ring |

Investigation of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules within the crystal lattice is dictated by intermolecular forces. For this compound, the presence of a twofold axis of symmetry passing through the methylene group is a defining feature of its crystal packing. nih.gov This symmetry element governs how individual molecules are arranged relative to one another in the unit cell. While the primary crystallographic study does not explicitly detail the specific intermolecular interactions, structures of this type, which are rich in aromatic rings and C-H bonds, are often stabilized by weak non-covalent forces such as C-H···π interactions. These interactions would involve hydrogen atoms from the methyl or methylene groups pointing towards the electron-rich face of an adjacent phenyl ring. However, without specific distance and angle data from the complete crystal structure, the presence and geometry of these interactions cannot be definitively confirmed.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for confirming the identity and structure of molecules, particularly in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The synthesis and characterization of this compound included the use of magnetic resonance spectroscopy. nih.gov

Detailed Proton and Carbon Chemical Shift Assignments for Structural Confirmation beyond Basic Identification

While it is confirmed that NMR spectroscopy was utilized for the characterization of this compound, the specific chemical shift values (δ) for the individual proton (¹H) and carbon (¹³C) nuclei are not available in the cited scientific literature. nih.gov A detailed assignment would typically involve correlating each signal in the ¹H and ¹³C NMR spectra to a specific atom in the molecular structure, confirming the positions of the methoxy, methyl, and methylene groups on the phenyl rings. Such data provides unambiguous structural confirmation but remains unreported in publicly accessible sources.

Elucidation of Conformational Dynamics via Variable Temperature NMR or 2D NMR Techniques (e.g., EXSY)

Detailed investigations into the conformational dynamics of this compound using variable temperature Nuclear Magnetic Resonance (VT-NMR) or two-dimensional NMR techniques such as Exchange Spectroscopy (EXSY) have not been found in the reviewed scientific literature. Such studies would be invaluable for determining the energy barriers to rotation around the bonds connecting the phenyl rings to the central methylene bridge and for understanding the preferred spatial arrangement of the substituted phenyl groups in solution.

Studies of Solution-State Molecular Interactions

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

A detailed analysis of the fragmentation pathways of this compound using high-resolution mass spectrometry (HRMS) has not been extensively documented. While the molecular formula (C₁₉H₂₄O₄) and molecular weight are known, a comprehensive study of its electron ionization or other fragmentation patterns would provide critical information for its identification and for distinguishing it from isomeric structures. Such an analysis would typically involve identifying the characteristic fragment ions and proposing the mechanisms of their formation.

Theoretical and Computational Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of molecular geometries, electronic distributions, and spectroscopic parameters.

Geometry Optimization and Validation with Experimental X-ray Data

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For bis(2,5-dimethoxy-4-methylphenyl)methane, DFT calculations are used to find the minimum energy conformation. The accuracy of these theoretical models can be benchmarked against experimental data obtained from X-ray crystallography.

Experimental X-ray diffraction analysis of this compound reveals that the molecule crystallizes with the central methylene (B1212753) group positioned on a twofold axis. researchgate.net The dihedral angle, which describes the twist between the two phenyl rings, has been experimentally determined to be 73.4(1)°. researchgate.net The external bond angle around the bridging methylene carbon atom is reported as 116.6(2)°. researchgate.net Furthermore, the methoxy (B1213986) groups are observed to lie within the plane of the aromatic ring, indicating conjugation with the π-system. researchgate.net Computational geometry optimizations using DFT methods aim to reproduce these experimental parameters, and a close agreement between the calculated and experimental values serves to validate the chosen theoretical model.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for this compound

| Geometric Parameter | Experimental Value (X-ray) | Theoretical Value (DFT) |

| Phenyl-Methylene-Phenyl Dihedral Angle | 73.4(1)° researchgate.net | Data not available in search results |

| Methylene C-C-C Bond Angle | 116.6(2)° researchgate.net | Data not available in search results |

Note: Theoretical values are dependent on the specific DFT functional and basis set used in the calculation.

Electronic Structure Analysis

Beyond molecular geometry, DFT calculations provide a wealth of information about the electronic nature of a molecule, which is crucial for understanding its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich aromatic rings, while the LUMO will also be associated with the π-system.

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

Note: The specific energy values are dependent on the level of theory and basis set employed in the DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a color-coded guide to the charge distribution, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). The MEP map is a powerful tool for predicting how a molecule will interact with other charged or polar species. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy groups, making them potential sites for electrophilic attack. The regions around the hydrogen atoms would exhibit a positive potential.

Prediction and Simulation of Spectroscopic Parameters (e.g., NMR, IR, Raman)

DFT calculations can be used to predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman scattering activities. These theoretical predictions can be compared with experimental spectra to aid in the assignment of signals and to confirm the molecular structure. The accuracy of these predictions is highly dependent on the computational methodology employed. For this compound, theoretical calculations of its ¹H and ¹³C NMR spectra would predict the chemical shifts for the various protons and carbon atoms in the molecule. Similarly, simulated IR and Raman spectra would show the characteristic vibrational modes of the molecule, such as the C-H stretching of the methyl and aromatic groups, and the C-O stretching of the methoxy groups.

Reaction Mechanism Studies through Transition State Locating

The synthesis of this compound has been reported as a minor product from the reaction of toluhydroquinone dimethyl ether (1,4-dimethoxy-2-methylbenzene) with N-(hydroxymethyl)trifluoroacetamide. nih.gov While detailed computational studies on the reaction mechanism for this specific synthesis are not extensively available in the public domain, theoretical investigations of similar diarylmethane syntheses provide a framework for understanding the process. The formation of the methylene bridge connecting the two substituted phenyl rings likely proceeds through an electrophilic aromatic substitution-type mechanism.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating such reaction mechanisms. By locating the transition state (TS) structures along the reaction coordinate, one can determine the activation energy and gain insight into the rate-determining step of the reaction. For the formation of this compound, a plausible mechanism would involve the in-situ formation of an electrophilic species from N-(hydroxymethyl)trifluoroacetamide, which then attacks the electron-rich aromatic ring of 1,4-dimethoxy-2-methylbenzene.

A second electrophilic substitution onto another molecule of 1,4-dimethoxy-2-methylbenzene would then lead to the final product. Transition state locating for each of these steps would involve calculating the potential energy surface and identifying the saddle point corresponding to the highest energy barrier. The geometry of the transition state would reveal the precise arrangement of atoms at the point of bond formation. While a specific study for this compound is not available, research on transition-metal-free C(sp³)–H oxidation of diarylmethanes highlights the complexity of reactions at the benzylic position, suggesting that multiple pathways could be computationally explored. nih.gov

| Plausible Reaction Step | Computational Approach | Expected Outcome |

| Formation of Electrophile | DFT Calculations | Optimized geometry and energy of the reactive electrophilic species. |

| First Electrophilic Aromatic Substitution | Transition State Locating (e.g., QST2, QST3) | Geometry and energy of the first transition state, leading to a mono-substituted intermediate. |

| Second Electrophilic Aromatic Substitution | Transition State Locating | Geometry and energy of the second transition state, leading to the final diarylmethane product. |

| Overall Reaction Profile | Intrinsic Reaction Coordinate (IRC) Calculations | Confirmation that the located transition states connect the reactants and products. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time, providing valuable insights into their dynamic nature, interactions, and potential for self-organization.

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the methylene bridge to the two phenyl rings. X-ray crystallography has shown that in the solid state, the dihedral angle between the two planar phenyl rings is 73.4(1)°. nih.gov However, in solution or in a biological environment, the molecule is expected to exhibit a much wider range of conformations.

MD simulations can be employed to explore the conformational landscape of the molecule. By simulating the molecule in a solvent box over a period of nanoseconds to microseconds, a trajectory of atomic positions can be generated. Analysis of this trajectory would reveal the accessible range of dihedral angles and identify the most populated conformational states. The root-mean-square deviation (RMSD) of the molecule's backbone and the root-mean-square fluctuation (RMSF) of individual atoms can provide quantitative measures of its flexibility. nih.gov Studies on similar diphenylmethane (B89790) derivatives have shown that substitutions on the phenyl rings can significantly influence the conformational preferences and the energy barriers between different conformers. nih.gov

| Conformational Parameter | Experimental Value (Solid State) | Expected Behavior in MD Simulation |

| Phenyl-CH2-Phenyl Dihedral Angle | 73.4(1)° nih.gov | Fluctuations around multiple low-energy minima. |

| Methoxy Group Orientation | In the plane of the ring nih.gov | Rotational freedom, with preferred orientations influenced by steric and electronic effects. |

The methoxy and methyl groups on the phenyl rings of this compound play a crucial role in mediating its interactions with other molecules and the surrounding solvent. MD simulations can provide a detailed picture of these intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, one can analyze the radial distribution functions (RDFs) between the solute and solvent atoms. This analysis reveals the structure of the solvation shells and the preferred sites of interaction.

The structure of this compound, with its two aromatic rings, suggests the possibility of self-assembly into larger supramolecular structures. The aromatic rings can engage in π-π stacking interactions, which are a driving force for the self-organization of many organic molecules.

Computational methods, including specialized MD simulations and quantitative structure-property relationship (QSPR) models, can be used to predict the likelihood and nature of self-assembly. nih.govmdpi.com By simulating a system with multiple molecules of this compound at a sufficiently high concentration, one can observe the spontaneous formation of aggregates. Analysis of the trajectories from these simulations can reveal the preferred packing arrangements and the dominant intermolecular forces driving the assembly process. While no specific studies on the self-assembly of this particular compound are available, research on the self-assembly of other small molecules provides a methodological framework for such investigations. mdpi.com

Reactivity and Transformation Pathways of Bis 2,5 Dimethoxy 4 Methylphenyl Methane

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. nih.gov The general mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The reaction concludes with the deprotonation of the carbon atom that formed the new bond, restoring the aromaticity of the ring. masterorganicchemistry.com The rate and orientation of this substitution are heavily influenced by the substituents already present on the benzene (B151609) ring. lumenlearning.com

The substitution pattern in bis(2,5-dimethoxy-4-methylphenyl)methane is dictated by the combined directing effects of the methoxy (B1213986), methyl, and the diarylmethane substituents on each aromatic ring. The available positions for substitution on each ring are C3 and C6.

The substituents—two methoxy groups and one methyl group—are all activating and classified as ortho, para-directors. minia.edu.eglibretexts.org This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

The 2-methoxy group directs towards the C3 (ortho) and C6 (para) positions.

The 5-methoxy group also directs towards the C6 (ortho) and C3 (para) positions.

The 4-methyl group directs towards the C3 and C5 positions (ortho), but the C5 position is already occupied by a methoxy group.

The concerted effect of the 2-methoxy and 5-methoxy groups strongly activates the C3 and C6 positions. docsity.com The 4-methyl group further enhances the electron density at the C3 position. Therefore, electrophilic attack is overwhelmingly favored at the vacant C3 and C6 positions. Steric hindrance from the bulky diarylmethane moiety at C1 might slightly influence the relative rates of substitution at C3 versus C6, but the powerful electronic activation by the methoxy groups is the dominant factor.

The aromatic rings in this compound are considered "activated" towards electrophilic substitution, meaning they react faster than benzene itself. lumenlearning.com This enhanced reactivity is due to the electronic effects of the methoxy and methyl substituents.

Methoxy Groups (–OCH₃): These are strong activating groups. minia.edu.eg They exert a dual electronic effect: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). libretexts.org The oxygen atom, being more electronegative than carbon, pulls electron density from the ring through the sigma bond (inductive effect). libretexts.org However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system (resonance effect), significantly increasing the electron density of the ring, particularly at the ortho and para positions. libretexts.orgdocsity.com This resonance donation far outweighs the inductive withdrawal, leading to strong activation of the ring. libretexts.org In this compound, the methoxy groups are reported to lie in the plane of the ring, which allows for effective conjugation with the aromatic system. nih.gov

Methyl Group (–CH₃): This is a weak activating group. minia.edu.eg Alkyl groups like methyl donate electron density primarily through an inductive effect (+I), pushing electron density into the ring and stabilizing the positive charge of the arenium ion intermediate formed during substitution. libretexts.org

The combination of two strong activating methoxy groups and one weak activating methyl group makes the aromatic rings in this compound highly nucleophilic and exceptionally reactive towards a wide range of electrophiles.

Functionalization Strategies for Methylene (B1212753) Bridge and Aromatic Rings

Functionalization of this compound can be targeted at either the aromatic rings or the central methylene bridge.

Aromatic Ring Functionalization: The primary strategy for modifying the aromatic rings is through electrophilic aromatic substitution, as detailed above. The high reactivity allows for reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation under relatively mild conditions. Given the activated nature of the rings, poly-substitution can be a competing process if reaction conditions are not carefully controlled. youtube.com

Methylene Bridge Functionalization: The methylene bridge (–CH₂–) is also a site for chemical modification. A common transformation for diphenylmethane (B89790) and its derivatives is the oxidation of the methylene group to a carbonyl group (C=O), which would convert this compound into the corresponding substituted benzophenone (B1666685). This oxidation can be achieved using various oxidizing agents, such as chromium-based reagents or potassium permanganate.

Oxidation and Reduction Processes

The oxidation of this compound can occur at two principal locations: the methylene bridge and the electron-rich aromatic rings.

Oxidation: As mentioned, the most predictable oxidation would affect the methylene bridge, converting it to a ketone. The electron-rich nature of the phenyl rings, conferred by the methoxy groups, makes them susceptible to oxidation under stronger conditions, which could potentially lead to the formation of quinone-type structures or ring-opening. In related compounds like 2,5-dimethoxy-4-methylamphetamine (DOM), metabolic oxidation occurs at the 4-methyl group, yielding a 4-hydroxymethyl and subsequently a 4-carboxy metabolite, suggesting the methyl group is also a potential site for oxidative functionalization. nih.gov

Reduction: The core structure of this compound is already in a reduced state and is generally stable to reduction. Catalytic hydrogenation under harsh conditions could potentially saturate the aromatic rings, but this is not a typical transformation. Reduction processes are more relevant after the molecule has been functionalized, for example, reducing a nitro group (introduced via nitration) to an amine, or a ketone at the bridge to a secondary alcohol.

Formation of Inclusion Complexes and Supramolecular Adducts

The size, shape, and hydrophobic character of this compound make it a suitable "guest" molecule for the formation of inclusion complexes with various "host" molecules. Host molecules like cyclodextrins possess a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate nonpolar guest molecules in aqueous solutions. oatext.com This encapsulation can alter the physical and chemical properties of the guest, such as increasing its aqueous solubility and stability. oatext.combeilstein-journals.org

The formation of an inclusion complex with a host such as β-cyclodextrin would likely involve the insertion of one of the 2,5-dimethoxy-4-methylphenyl rings into the cyclodextrin (B1172386) cavity. beilstein-journals.org Definitive confirmation of complex formation relies on various analytical techniques that detect changes in the physicochemical properties of the host and guest upon interaction.

Below is a table summarizing common methods for the preparation and characterization of such inclusion complexes.

| Category | Technique | Principle | Reference |

| Preparation | Kneading | The guest is added to a slurry of the host (e.g., cyclodextrin) and kneaded to physically force the guest into the host cavity. Suitable for poorly water-soluble guests. | oatext.com, beilstein-journals.org |

| Co-precipitation | Host and guest are dissolved in a suitable solvent, and the complex precipitates upon changing conditions (e.g., cooling), leading to a crystalline solid. | beilstein-journals.org | |

| Characterization | Phase Solubility Study | Measures the increase in the guest's solubility in water as a function of the host's concentration, indicating complex formation. | oatext.com |

| Differential Scanning Calorimetry (DSC) | The melting point or decomposition peak of the guest often shifts or disappears upon inclusion in the host cavity, indicating complexation. | oatext.com | |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic vibrational bands of the guest molecule may shift in frequency or become masked by the host's signals upon complex formation. | beilstein-journals.org | |

| X-ray Diffraction (XRD) | A change from a crystalline pattern for the pure components to a new pattern or an amorphous halo for the product indicates the formation of a new solid phase (the complex). | oatext.com, beilstein-journals.org | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts of the guest's and host's protons change upon inclusion, and 2D NMR techniques (like ROESY) can provide direct proof of spatial proximity. | oatext.com |

Studies on Photochemical and Thermal Stability and Transformations

Direct studies on the photochemical and thermal stability of this compound are not extensively reported in the literature. However, stability can be inferred from related structures.

Thermal Stability: The core diphenylmethane structure is generally robust. Studies on polymers containing similar bis(phenyl)methane units show that thermal decomposition occurs at elevated temperatures. For instance, a polyimide based on a bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl methane (B114726) monomer exhibited thermal stability with decomposition beginning at temperatures above 300°C and major decomposition occurring above 500°C, as determined by thermogravimetric analysis (TGA). researchgate.net It is expected that this compound would display considerable thermal stability, though the methoxy and methyl groups may be susceptible to elimination or degradation at very high temperatures.

Photochemical Stability: Aromatic compounds containing electron-donating groups like methoxy substituents can be sensitive to UV light, potentially undergoing photo-oxidation or other photochemical transformations. While specific photochemical studies on this compound are lacking, research on related bis(diphenylphosphino)methane (B1329430) complexes has explored their photochemical reactions, although these are largely dictated by the metal center. rsc.org Without a chromophore that absorbs strongly in the near-UV or visible spectrum, the compound may be relatively stable, but prolonged exposure to high-energy UV radiation could lead to degradation.

Synthesis and Characterization of Derivatives, Analogues, and Structure Property Relationships

Design and Synthesis of Functionalized Bis(2,5-dimethoxy-4-methylphenyl)methane Analogues

The synthesis of the parent compound, this compound, has been achieved as a minor product from the reaction of toluhydroquinone dimethyl ether (1,4-dimethoxy-2-methylbenzene) with N-(hydroxymethyl)trifluoroacetamide. nih.gov This reaction provides a foundational method for accessing the core bis(phenyl)methane structure.

Building upon this foundation, researchers have designed and synthesized a variety of functionalized analogues to investigate the effects of different substituents on the molecule's properties. A key strategy involves the introduction of functional groups at the 4-position of the phenyl rings, which is para to the methylene (B1212753) bridge.

Novel synthetic methods have been developed for analogues such as bis(4-bromo-2,5-dimethoxyphenyl)methane and bis(4-nitro-2,5-dimethoxyphenyl)methane. researchgate.netepa.gov One reported method utilizes pillar bashgmu.ruarenes as intermediates, which are then reacted with N-bromosuccinimide (NBS) in refluxing acetone to yield the brominated analogue, or with nitric acid for the nitrated version. researchgate.netepa.gov This approach is noted for its mild reaction conditions and high selectivity. researchgate.net

Another important analogue, bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane, was synthesized via a similar route to the parent compound, starting from trimethylhydroquinone (B50269) dimethyl ether. nih.gov This analogue was designed to study the impact of increased steric bulk on the molecule's conformation.

The structures of these synthesized analogues are typically confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as single-crystal X-ray crystallography. nih.govresearchgate.net

| Compound | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | Toluhydroquinone dimethyl ether | N-(hydroxymethyl)trifluoroacetamide | nih.gov |

| Bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane | Trimethylhydroquinone dimethyl ether | Corresponding reaction conditions | nih.gov |

| Bis(4-bromo-2,5-dimethoxyphenyl)methane | Pillar bashgmu.ruarene intermediate | N-bromosuccinimide (NBS) / Acetone (reflux) | researchgate.netepa.gov |

| Bis(4-nitro-2,5-dimethoxyphenyl)methane | Pillar bashgmu.ruarene intermediate | Nitric acid | researchgate.netepa.gov |

Investigation of Structural Modifications and their Impact on Chemical Behavior

Structural modifications to the this compound scaffold, particularly the introduction of additional substituents, have a profound impact on the molecule's three-dimensional structure and, consequently, its chemical behavior.

The introduction of strongly electron-withdrawing groups, such as bromo and nitro functions at the 4-position, is expected to significantly alter the electronic properties of the aromatic rings. researchgate.netepa.gov These modifications decrease the electron density of the phenyl rings, which can influence their reactivity in further chemical transformations, such as electrophilic aromatic substitution.

Elucidation of Structure-Property Relationships (excluding biological activity)

Understanding the relationship between the molecular structure of this compound analogues and their chemical and physical properties is crucial for designing new molecules with tailored characteristics.

Introducing different substituents at the 4-position allows for the systematic tuning of these electronic properties.

Electron-Withdrawing Groups (EWGs): Halogens like bromine (-Br) exert a -I effect and a +M effect, with the inductive effect typically dominating, leading to a net deactivation of the ring. A nitro group (-NO₂) is a very strong EWG, exerting powerful -I and -M effects, which significantly reduces the electron density of the aromatic system. epa.gov

Electron-Donating Groups (EDGs): While the parent compound already contains EDGs, modifying the alkoxy groups (e.g., from methoxy (B1213986) to ethoxy) can subtly alter the degree of electron donation and introduce steric effects.

These substituent-induced changes in the electronic landscape of the molecule directly influence properties such as polarity, solubility, and the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects its reactivity and spectroscopic characteristics.

| Substituent (at 4-position) | Inductive Effect | Mesomeric Effect | Overall Effect on Ring Electron Density |

|---|---|---|---|

| -CH₃ (Methyl) | +I (Donating) | N/A | Weakly Activating |

| -Br (Bromo) | -I (Withdrawing) | +M (Donating) | Weakly Deactivating |

| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |

| -OCH₃ (Methoxy) | -I (Withdrawing) | +M (Donating) | Strongly Activating |

The three-dimensional conformation of this compound and its analogues is a key determinant of their physical and chemical properties. The molecule is not planar, with the two phenyl rings angled relative to each other by the central sp³-hybridized methylene carbon.

Theoretical conformational energy calculations and spectroscopic methods like ¹³C spin-lattice relaxation time (T1) measurements are valuable tools for probing the conformational freedom of such molecules. researchgate.net These methods can quantify the energy barriers to bond rotation and assess the flexibility of the molecular structure, providing insights into how structural modifications can either increase rigidity or introduce new degrees of freedom.

| Parameter | This compound | Bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane | Reference |

|---|---|---|---|

| Dihedral Angle (between phenyl rings) | 73.4° | 77.9° | nih.gov |

| C-CH₂-C Bond Angle | 116.6° | 117.3° | nih.gov |

| Methoxy Group Orientation | In plane with phenyl ring (conjugated) | Perpendicular to phenyl ring (non-conjugated) | nih.gov |

Potential Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Supramolecular Chemistry

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The defined geometry and functional groups of bis(2,5-dimethoxy-4-methylphenyl)methane make it an excellent candidate for constructing such intricate architectures.

This compound serves as a fundamental diarylmethane unit, a key structural motif in the synthesis of macrocyclic host molecules like calixarenes and pillararenes. niscpr.res.inepa.gov These hosts are known for their hydrophobic cavities that can encapsulate smaller guest molecules, with applications in sensing, catalysis, and drug delivery. niscpr.res.inresearchgate.net

Traditionally, calixarenes are synthesized through a one-pot condensation of a phenol (B47542) and an aldehyde. niscpr.res.incore.ac.uk However, using a pre-formed building block like this compound allows for a more controlled, stepwise synthesis. This approach can lead to the creation of more complex, "deep-cavity" macrocycles or bis-macrocyclic hosts designed for specific molecular recognition tasks. mdpi.comnih.gov For instance, research on the synthesis of pillararenes has involved the use of bis(4-bromo-2,5-dialkoxyphenyl)methane, a structurally analogous compound, highlighting the role of such diarylmethane units as crucial intermediates in macrocycle formation. epa.gov By incorporating this compound, chemists can design host molecules with precisely tailored sizes, shapes, and functionalities.

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The well-defined three-dimensional structure of this compound makes it a predictable component for building crystalline networks. nih.gov

X-ray crystallography studies have provided detailed insights into its molecular geometry. nih.gov The molecule possesses a C2 axis of symmetry passing through the central methylene (B1212753) carbon. nih.gov The specific bond and dihedral angles dictate the spatial orientation of the two aromatic rings relative to each other. nih.gov In this compound, the methoxy (B1213986) groups lie in the plane of the phenyl rings, allowing for conjugation with the aromatic system. nih.gov This fixed conformation, detailed in the table below, is a critical feature for designing self-assembled systems where predictable packing and intermolecular interactions are paramount. nih.govresearchgate.net

| Structural Parameter | Value |

| Molecular Formula | C₁₉H₂₄O₄ nih.gov |

| Dihedral Angle between Phenyl Rings | 73.4 (1)° nih.gov |

| External Bond Angle (C-CH₂-C) | 116.6 (2)° nih.gov |

This data, derived from X-ray crystallography, provides the precise geometric information essential for modeling and designing supramolecular assemblies.

Application as a Precursor for Functional Materials

The inherent chemical properties of this compound make it a versatile precursor for a range of functional materials, from polymers to organic electronics. ontosight.ai

Compounds with a diarylmethane core are utilized as monomers in the synthesis of high-performance polymers. researchgate.net Although research may focus on derivatives, the fundamental structure of this compound provides a robust backbone. The aromatic rings can be further functionalized to introduce reactive sites for polymerization. For example, related structures like bis(3,5-dimethyl-4-amino phenyl)-4′-methoxy phenyl methane (B114726) have been successfully used to prepare polyimides, a class of polymers known for their thermal stability. researchgate.net This demonstrates the potential of the bis-phenyl-methane framework to be incorporated into polymer chains, imparting specific properties based on its structure.

The field of organic electronics relies on carbon-based materials that can conduct charge. The structure of this compound, featuring electron-rich dimethoxyphenyl rings, is a desirable feature for these applications. ontosight.ai The compound itself can act as an intermediate, which can be chemically modified to create tailored organic semiconductors. By introducing specific functional groups, its electronic properties, such as the energy levels of its molecular orbitals, can be fine-tuned for use in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

The development of new materials with unique optical and electrical properties is a significant area of materials science. ontosight.ai The this compound molecule possesses features conducive to interesting photophysical behaviors. The two dimethoxy-methylphenyl units are chromophores, and their connection via a methylene bridge allows for potential electronic communication between them. Structural analysis confirms that the methoxy groups are conjugated with the aromatic system, which can influence the material's interaction with light. nih.gov Further research into polymers or crystalline materials derived from this compound could lead to the discovery of novel properties, such as fluorescence or specific conductive behaviors, making it a person of interest for advanced material applications. ontosight.ai

Utility as a Synthetic Intermediate in Complex Organic Synthesis (for non-biological targets)

The structural framework of this compound, featuring two electron-rich aromatic rings linked by a methylene bridge, presents a versatile scaffold for the synthesis of more complex, non-biological molecules and advanced materials. While direct applications in this context are not extensively documented in publicly available literature, its potential as a synthetic intermediate can be inferred from the reactivity of its functional groups and the applications of structurally similar compounds.

The synthesis of this compound has been reported as a minor product from the reaction of 1,4-dimethoxy-2-methylbenzene (toluhydroquinone dimethyl ether) with N-(hydroxymethyl)trifluoroacetamide. nih.gov In this preparation, the compound was fully characterized, confirming its molecular structure. nih.gov The molecule possesses a C2 axis of symmetry passing through the central methylene group. nih.gov

Detailed structural parameters have been determined through X-ray crystallography, providing a foundation for its potential use as a building block.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄O₄ |

| Dihedral Angle Between Phenyl Rings | 73.4 (1)° nih.gov |

| External Bond Angle (C-CH₂-C) | 116.6 (2)° nih.gov |

The utility of bis-aryl-methane scaffolds as precursors to functional materials is established. For instance, related structures containing amino or other reactive groups are employed as monomers in the synthesis of high-performance polymers like polyimides. These polymers are known for their thermal stability and mechanical strength. The core structure of this compound could theoretically be modified to incorporate such polymerizable functional groups.

Furthermore, derivatives of bis(phenyl)methane have been utilized in the synthesis of macrocyclic compounds, such as pillararenes. For example, the synthesis of bis(4-bromo-2,5-dialkoxyphenyl)methane has been reported as an intermediate in the preparation of functionalized pillararenes. This suggests that this compound could serve as a starting material for analogous macrocyclic structures with potential applications in host-guest chemistry and materials science. The synthesis of these related compounds often involves electrophilic substitution on the electron-rich aromatic rings, a reaction that would be feasible for this compound.

The methoxy groups on the phenyl rings are also potential sites for chemical modification. Demethylation would yield the corresponding bis-phenol, a common building block for epoxy resins and polycarbonates. The electron-donating nature of the methoxy and methyl groups activates the aromatic rings towards further electrophilic substitution, allowing for the introduction of a wide range of other functionalities. This would transform the parent compound into a more versatile intermediate for the construction of complex, non-biological target molecules.

Conclusion and Future Research Directions

Summary of Key Academic Findings on Bis(2,5-dimethoxy-4-methylphenyl)methane

The primary and most detailed academic study concerning this compound was published in 2003, which documented its synthesis and structural characterization. The compound, with the chemical formula C₁₉H₂₄O₄, was identified as a minor product resulting from the reaction of toluhydroquinone dimethyl ether (also known as 1,4-dimethoxy-2-methylbenzene) with N-(hydroxymethyl)trifluoroacetamide. nih.gov This synthetic route was not optimized for the production of this compound, but rather its formation was an interesting secondary observation.

The most significant findings from this research are centered on the compound's molecular structure, which was elucidated using X-ray crystallography. The analysis revealed that the molecule possesses a twofold axis of symmetry passing through the central methylene (B1212753) group. nih.goviucr.org This structural feature dictates the spatial arrangement of the two phenyl rings.

A key structural parameter determined was the dihedral angle between the two planar phenyl rings, which was found to be 73.4(1)°. nih.goviucr.org This significant angle indicates a non-planar, sterically hindered conformation. Furthermore, the external bond angles around the bridging methylene carbon are 116.6(2)°, a value notably larger than the standard tetrahedral angle, likely due to the steric repulsion between the two bulky phenyl substituents. nih.goviucr.org

Another crucial observation relates to the orientation of the methoxy (B1213986) groups on the phenyl rings. In this compound, these methoxy substituents are reported to lie in the plane of the aromatic ring, suggesting conjugation with the π-system of the ring. nih.gov This is in contrast to a related, more sterically hindered compound, bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane, where the methoxy groups are nearly perpendicular to the phenyl rings. nih.gov

The table below summarizes the key structural data for this compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₄O₄ |

| Dihedral Angle (Phenyl Rings) | 73.4(1)° |

| Methylene Bridge Bond Angle | 116.6(2)° |

| Methoxy Group Orientation | In-plane with the aromatic ring |

Identification of Remaining Research Questions and Challenges

Despite the foundational characterization, a significant number of research questions regarding this compound remain unanswered. The existing literature is narrowly focused on its synthesis as a byproduct and its solid-state structure. This leaves a wide-open field for further investigation.

The primary challenges and unanswered questions include:

Reactivity: There is a lack of data on the chemical reactivity of this compound. How does the methylene bridge influence the reactivity of the aromatic rings? Are there unique reactions that can be performed on the methoxy or methyl groups?

Physicochemical Properties: Beyond its crystal structure, the fundamental physicochemical properties such as its solubility in various solvents, its photophysical properties (absorption and emission spectra), and its electrochemical behavior have not been reported.

Structure-Property Relationships: While the solid-state structure is known, how this structure influences its properties in solution or in different physical states is yet to be determined.

Biological Activity: There is no information on the biological activity of this compound. Given that related dimethoxy-substituted phenyl compounds can exhibit biological effects, this is a significant knowledge gap.

Outlook for Future Investigations

The current state of knowledge presents a clear roadmap for future research endeavors. These investigations can be broadly categorized into several key areas that would build upon the initial characterization and unlock the potential of this molecule.

Exploration of Novel Synthetic Methodologies

Future work should focus on developing a targeted and efficient synthesis for this compound. The current method results in the compound as a minor product, which is not ideal for further studies. nih.gov Developing a high-yield synthetic route would be the first step in enabling more extensive research. This could involve exploring different coupling agents or reaction conditions to favor the formation of the desired product.

Advanced Computational Modeling and Predictive Studies

The known crystal structure provides an excellent starting point for computational studies. nih.goviucr.org Density Functional Theory (DFT) and other computational methods could be employed to:

Predict its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Simulate its vibrational and electronic spectra for comparison with experimental data.

Explore its conformational landscape in different environments.

Predict potential reaction pathways and transition states.

Expansion into New Areas of Material Science and Supramolecular Chemistry

The unique three-dimensional structure of this compound makes it an interesting candidate for applications in material science and supramolecular chemistry. Its rigid, non-planar geometry could be exploited in the design of:

Host-guest systems: The molecule could potentially act as a host for smaller guest molecules.

Molecular building blocks: It could be used as a monomer or a core structure for the synthesis of larger, well-defined architectures such as polymers or dendrimers.

Organic electronic materials: While speculative, the conjugated nature of the phenyl rings and the influence of the substituents could lead to interesting electronic properties suitable for certain applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.